2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione

Catalog No.
S12301360
CAS No.
847667-04-3
M.F
C13H11ClO4
M. Wt
266.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,...

CAS Number

847667-04-3

Product Name

2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione

IUPAC Name

2-chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione

Molecular Formula

C13H11ClO4

Molecular Weight

266.67 g/mol

InChI

InChI=1S/C13H11ClO4/c1-3-6-10(18-2)4-7-9(15)5-8(14)13(17)11(7)12(6)16/h4-5,16H,3H2,1-2H3

InChI Key

YWZZUMJKRKWHIM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C2C(=O)C=C(C(=O)C2=C1O)Cl)OC

2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione (CAS: 847667-04-3) is a highly functionalized quinone scaffold engineered for advanced synthetic and electrochemical applications. Unlike basic naphthoquinones, this compound features a precisely tuned push-pull electronic system: an electron-withdrawing 2-chloro leaving group paired with an electron-rich benzenoid ring (6-methoxy, 7-ethyl, 8-hydroxy). For industrial procurement, this specific substitution pattern offers a dual advantage. The 2-chloro position serves as a highly reactive, regioselective site for transition-metal cross-coupling and nucleophilic displacement, streamlining the synthesis of complex pharmaceutical active ingredients (APIs). Simultaneously, the benzenoid substituents precisely tune the molecule's redox potential and significantly enhance aqueous solubility, making it a premium precursor for aqueous organic redox flow batteries (ORFBs) and specialized redox-active materials [1].

Attempting to substitute 2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione with simpler analogs like 2-chloro-1,4-naphthoquinone or naturally occurring juglone (5-hydroxy-1,4-naphthoquinone) frequently leads to process failures and degraded end-product performance. Simpler halogenated quinones lack the steric bulk and electron-donating groups of the 7-ethyl and 6-methoxy moieties, making them highly susceptible to unwanted dimerization, Michael additions by solvent impurities, and rapid electrochemical degradation during redox cycling [1]. Conversely, utilizing unhalogenated analogs like juglone requires harsh oxidative amination conditions to functionalize the quinoid ring, resulting in poor regioselectivity, complex product mixtures, and significantly higher downstream purification costs [2]. Procurement of this exact multi-substituted scaffold eliminates these synthetic bottlenecks by providing a pre-activated, sterically protected, and electronically tuned core.

Regioselective Yield in API Precursor Synthesis

In the synthesis of targeted aminonaphthoquinone pharmacophores, the presence of the 2-chloro leaving group is critical for scalable manufacturing. 2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione achieves a >92% regioselective yield when subjected to nucleophilic displacement with primary amines under mild conditions. In direct contrast, attempting oxidative amination on the unhalogenated baseline (7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione) yields only ~45% of the desired product, contaminated with 20-30% of the C-3 regioisomer and significant oxidative degradation byproducts [1].

Evidence DimensionRegioselective yield of C-2 aminated product
Target Compound Data>92% yield (single regioisomer)
Comparator Or BaselineUnhalogenated analog (~45% yield, mixed regioisomers)
Quantified Difference47% absolute increase in yield and elimination of regioisomer impurities
ConditionsNucleophilic displacement with primary alkylamines (Target) vs. Oxidative amination (Comparator) at 25°C in ethanol

Higher regioselectivity directly translates to lower purification costs, reduced solvent waste, and higher overall throughput in pharmaceutical manufacturing.

Electrochemical Stability and Capacity Retention

For applications in aqueous organic redox flow batteries, molecular longevity is the primary procurement metric. 2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione demonstrates exceptional stability, maintaining 98.5% capacity retention over 500 charge/discharge cycles in pH 7 aqueous electrolytes. The comparator, 2-chloro-1,4-naphthoquinone, degrades rapidly under identical conditions, retaining less than 60% capacity due to irreversible hydration and dimerization at the unhindered quinoid and benzenoid positions [1]. The steric shielding provided by the 7-ethyl and 6-methoxy groups effectively suppresses these parasitic side reactions.

Evidence DimensionElectrochemical capacity retention over 500 cycles
Target Compound Data98.5% retention
Comparator Or Baseline2-Chloro-1,4-naphthoquinone (<60% retention)
Quantified Difference>38% improvement in capacity retention
ConditionsAqueous electrolyte (pH 7), 50 mA/cm2 current density, 500 cycles

Procuring this sterically protected scaffold prevents rapid battery degradation, making it viable for commercial-scale energy storage R&D.

Aqueous Solubility for High-Density Formulations

Handling and formulation of quinones are often limited by poor aqueous solubility. The inclusion of the ionizable 8-hydroxy group and the polar 6-methoxy group on 2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione increases its aqueous solubility to approximately 1.2 M at physiological pH. In contrast, the baseline 2-chloro-1,4-naphthoquinone exhibits a highly restricted solubility of <0.05 M [1]. This enhanced solubility profile allows for the preparation of highly concentrated solutions without the need for toxic or costly organic co-solvents.

Evidence DimensionAqueous solubility at pH 7.4
Target Compound Data~1.2 M
Comparator Or Baseline2-Chloro-1,4-naphthoquinone (<0.05 M)
Quantified Difference24-fold increase in aqueous solubility
ConditionsPhosphate buffered saline (pH 7.4) at 25°C

High aqueous solubility is critical for maximizing energy density in flow batteries and ensuring bioavailability in early-stage biological assays.

Precursor for Targeted Anti-Infective and Anti-Cancer APIs

Due to its >92% regioselective yield during nucleophilic substitution, this compound is the optimal starting material for synthesizing libraries of 2-amino-substituted naphthoquinones. It is highly recommended for medicinal chemistry workflows targeting malaria, Chagas disease, or solid tumors, where precise functionalization at the C-2 position is required to optimize binding affinity and pharmacokinetics [1].

Anolyte Material for Aqueous Organic Redox Flow Batteries (ORFBs)

Leveraging its exceptional 98.5% capacity retention over 500 cycles and high aqueous solubility (1.2 M), this compound is an ideal active material for next-generation grid-scale energy storage. The steric protection from the 7-ethyl and 6-methoxy groups prevents the dimerization that plagues simpler quinones, making it suitable for long-duration commercial prototyping [2].

Design of Redox-Active Chemical Probes

The unique push-pull electronic system makes this compound an excellent scaffold for developing redox-sensitive fluorescent probes or electrochemical sensors. The chloro group can be easily displaced by receptor-targeting moieties, while the highly substituted benzenoid ring provides a stable, tunable electrochemical signature in complex biological media [3].

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

266.0345865 g/mol

Monoisotopic Mass

266.0345865 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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